Schisantherin C

Description

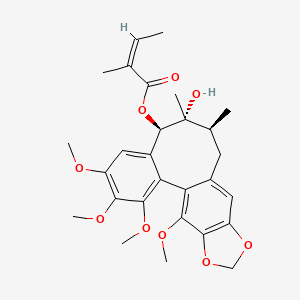

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H34O9 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[(8R,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9-/t15-,26+,28+/m0/s1 |

InChI Key |

BKGUPIVDQHHVMV-ATODGADHSA-N |

SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC |

Canonical SMILES |

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |

Synonyms |

schisantherin C |

Origin of Product |

United States |

Foundational & Exploratory

Schisantherin C: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a compound of significant interest in pharmacological research. Possessing a complex and unique chemical structure, this compound has demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, antioxidant, hepatoprotective, and neuroprotective effects. This technical guide provides an in-depth overview of the biological activities of this compound, focusing on its molecular mechanisms of action, relevant signaling pathways, and quantitative data from key studies. Detailed experimental methodologies are provided to facilitate further research and development.

Anti-Cancer Activity

This compound exhibits notable anti-proliferative effects in various cancer cell lines. Its primary mechanism of action in this context appears to be the induction of cell cycle arrest, rather than the direct induction of apoptosis.

Mechanism of Action: Cell Cycle Arrest

In human lung cancer A549 cells, this compound induces cell cycle arrest at the G0/G1 phase.[1] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Down-regulation of Cyclin E: Cyclin E is a crucial protein for the transition from G1 to S phase of the cell cycle. This compound treatment leads to a decrease in the expression of Cyclin E, thereby halting cell cycle progression.[1]

-

Up-regulation of p27: p27 is a cyclin-dependent kinase (CDK) inhibitor that negatively regulates the G1/S phase transition. This compound increases the expression of p27, further contributing to the G0/G1 arrest.[1]

It is noteworthy that even at high concentrations, this compound does not significantly increase the sub-G1 population, which is an indicator of apoptotic cell death, suggesting its primary anti-proliferative mechanism is cytostatic rather than cytotoxic in A549 cells.[1]

Quantitative Data: Anti-Cancer Activity of this compound and Related Lignans

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Schisantherin A | HepG2 | Cytotoxicity | IC50 | 6.65 µM | [2] |

| Schisantherin A | Hep3B | Cytotoxicity | IC50 | 10.50 µM | [2] |

| Schisantherin A | Huh7 | Cytotoxicity | IC50 | 10.72 µM | [2] |

| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | IC50 (48h) | 81.58 ± 1.06 µM | [3] |

| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | IC50 (48h) | 108.00 ± 1.13 µM | [3] |

| Schisandrin C | Bcap37 (Breast Cancer) | MTT | IC50 (48h) | 136.97 ± 1.53 µM | [3] |

Experimental Protocols

-

Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 3.75–60 μM) for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer. The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protein Extraction: Following treatment with this compound, lyse the A549 cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against Cyclin E, p27, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram

This compound-induced G0/G1 cell cycle arrest pathway.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, particularly the MAPK and NF-κB pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to reduce the production of nitric oxide (NO), a key pro-inflammatory mediator.[4][5] This effect is attributed to the inhibition of the expression of inducible nitric oxide synthase (iNOS). Furthermore, this compound can decrease the secretion of pro-inflammatory cytokines.[4][5]

The underlying mechanism for these effects involves the suppression of the phosphorylation of key signaling proteins in the MAPK pathway:

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): this compound blocks the phosphorylation of p38 MAPK.[4][5]

-

Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2): The phosphorylation of ERK1/2 is also inhibited by this compound.[4][5]

-

c-Jun N-terminal Kinase (JNK): While gomisin N, another lignan, was shown to reduce JNK phosphorylation, the direct effect of this compound on JNK in this specific study was less pronounced.[5]

By inhibiting the activation of these MAPK pathways, this compound can subsequently suppress the activation of transcription factors like NF-κB, which are crucial for the expression of pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity of this compound

| Compound | Cell Line | Stimulant | Assay | Endpoint | Result | Reference |

| This compound | RAW 264.7 | LPS | Nitric Oxide Production | Inhibition | Dose-dependent reduction | [4][5] |

Experimental Protocols

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

-

Cell Treatment and Lysis: Treat RAW 264.7 cells with this compound followed by LPS stimulation for a shorter duration (e.g., 30 minutes) to observe early signaling events. Lyse the cells to extract total protein.

-

Protein Quantification, SDS-PAGE, and Transfer: Follow the same procedure as described for the cell cycle protein Western blot.

-

Immunoblotting: Incubate the membranes with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK (e.g., phospho-p38, phospho-ERK1/2). Also, probe for the total forms of these proteins as loading controls.

-

Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.

Signaling Pathway Diagram

Inhibition of MAPK signaling by this compound.

Antioxidant Activity

This compound demonstrates significant antioxidant effects, which are mediated in part through the activation of the Nrf2/ARE signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Mechanism of Action: Nrf2/ARE Pathway Activation

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of certain inducers like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Studies on related lignans like Schisandrin C have shown that they can target Keap1, leading to the activation of the Nrf2 pathway.[6] This results in the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1).

Experimental Protocols

-

Cell Culture and Treatment: Culture relevant cells (e.g., hepatocytes or endothelial cells) and treat with this compound for a specified period.

-

Nuclear and Cytoplasmic Fractionation: Separate the nuclear and cytoplasmic fractions of the cell lysates.

-

Western Blotting: Perform Western blot analysis on both fractions using an antibody against Nrf2 to observe its translocation from the cytoplasm to the nucleus. Also, analyze total cell lysates for the expression of downstream targets like HO-1.

Signaling Pathway Diagram

Activation of the Nrf2/ARE antioxidant pathway by this compound.

Hepatoprotective Activity

Lignans from Schisandra sphenanthera, including this compound, have been reported to have a positive effect in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, indicating a hepatoprotective effect.[7] This protective activity is also observed in animal models of chemically-induced liver injury.

Mechanism of Action

The hepatoprotective effects of this compound and related lignans are multifaceted and include:

-

Antioxidant effects: As described above, the activation of the Nrf2 pathway can mitigate oxidative stress, a key factor in many forms of liver damage.

-

Anti-inflammatory actions: By inhibiting inflammatory pathways, this compound can reduce liver inflammation.

-

Modulation of drug-metabolizing enzymes: Some lignans can influence the activity of cytochrome P450 enzymes, which can affect the bioactivation of certain hepatotoxins.[8]

Quantitative Data: Anti-HBV Activity of this compound

| Compound | Virus | Assay | Endpoint | Concentration | Inhibition | Reference |

| This compound | HBV | HBsAg secretion | Inhibition | 50 µg/mL | 59.7% | [9] |

| This compound | HBV | HBeAg secretion | Inhibition | 50 µg/mL | 34.7% | [9] |

Experimental Protocols

-

Animal Model: Use mice or rats for the study.

-

Treatment: Administer this compound orally for a set period (e.g., several days or weeks).

-

Induction of Liver Injury: Induce acute liver injury by intraperitoneal injection of carbon tetrachloride (CCl4) dissolved in a vehicle like olive oil.

-

Sample Collection: After a specific time post-CCl4 injection (e.g., 24 hours), collect blood and liver tissue samples.

-

Biochemical Analysis: Measure serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histopathological Examination: Fix liver tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess the extent of liver damage.

-

Cell Culture: Culture HepG2.2.15 cells, which are human hepatoma cells that stably express the hepatitis B virus (HBV).

-

Treatment: Treat the cells with different concentrations of this compound.

-

Sample Collection: Collect the cell culture supernatant at various time points.

-

ELISA for HBV Antigens: Use enzyme-linked immunosorbent assay (ELISA) kits to quantify the levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in the supernatant.

Neuroprotective Activity

This compound and other dibenzocyclooctadiene lignans have shown promise in protecting neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.

Mechanism of Action

The neuroprotective effects of these lignans are thought to involve:

-

Antioxidant and anti-inflammatory mechanisms: As previously detailed, these activities are crucial in mitigating the neuronal damage caused by oxidative stress and inflammation, which are key pathological features of many neurodegenerative disorders.

-

Modulation of signaling pathways: Lignans like Schisantherin A have been shown to regulate pathways such as PI3K/Akt and MAPK, which are involved in neuronal survival and apoptosis.[10]

Experimental Protocols

-

Cell Culture: Use a neuronal cell line such as PC12 cells.

-

Treatment: Pre-treat the cells with this compound for a certain period.

-

Induction of Neurotoxicity: Expose the cells to beta-amyloid (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease, to induce neuronal cell death.

-

Cell Viability Assay: Assess cell viability using methods like the MTT assay to determine the protective effect of this compound.

Conclusion

This compound is a multifaceted lignan with a range of biological activities that hold significant therapeutic potential. Its ability to modulate key signaling pathways involved in cell cycle regulation, inflammation, oxidative stress, and cell survival underscores its importance as a lead compound for drug development. The detailed experimental protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore and harness the pharmacological properties of this compound. Future studies should focus on elucidating the precise molecular targets and further evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Schisandrin B protects PC12 cells by decreasing the expression of amyloid precursor protein and vacuolar protein sorting 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisandrin A suppresses lipopolysaccharide-induced inflammation and oxidative stress in RAW 264.7 macrophages by suppressing the NF-κB, MAPKs and PI3K/Akt pathways and activating Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sentosacy.com [sentosacy.com]

- 6. Schisandrin B attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Schisantherin C source and isolation from Schisandra sphenanthera

An In-depth Technical Guide to the Source and Isolation of Schisantherin C from Schisandra sphenanthera

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera Rehd. et Wils., a member of the Schisandraceae family, is a significant medicinal plant, often referred to as "Nan Wuweizi" (Southern Wuweizi) in traditional Chinese medicine.[1][2][3] Its fruits are a rich source of bioactive lignans, which are credited with a range of pharmacological effects, including hepatoprotective, antioxidant, and anti-inflammatory properties.[1][3][4] Among these lignans, this compound, a dibenzocyclooctadiene-type lignan, has been identified as a key chemical marker and a significant contributor to the therapeutic potential of the plant.[5][6][7]

This technical guide provides a comprehensive overview of the botanical source of this compound and details the methodologies for its extraction, isolation, and purification from the fruits of S. sphenanthera. The protocols described herein are synthesized from established scientific literature to provide researchers and drug development professionals with a practical framework for obtaining this high-value compound.

Botanical Source: Schisandra sphenanthera

This compound is naturally present in the dried, ripe fruits of Schisandra sphenanthera.[5] This species is chemically distinct from its northern counterpart, Schisandra chinensis, and is noted for having a more diverse array of lignans.[1][6] Studies have shown that the content of this compound, along with Schisantherin A and B, is significantly higher in S. sphenanthera compared to S. chinensis, making it the preferred source for the isolation of this particular compound.[7] The primary plant part used for extraction is the fruit, which contains the highest concentration of these bioactive lignans.[8][9]

Extraction and Isolation Protocols

The isolation of this compound from S. sphenanthera is a multi-step process involving initial solvent extraction, followed by liquid-liquid partitioning to separate compounds by polarity, and concluding with chromatographic techniques for final purification.

General Experimental Workflow

The overall process for isolating this compound is depicted below. This workflow begins with the raw plant material and proceeds through several stages of refinement to yield the purified compound, with analytical checks at key stages.

Caption: Figure 1: General Workflow for this compound Isolation.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on common practices for lignan isolation from Schisandra species.[9][10]

Step 1: Preparation of Plant Material and Crude Extraction

-

Drying and Pulverizing : Procure dried, ripe fruits of S. sphenanthera. Grind the fruits into a coarse powder to increase the surface area for solvent penetration.

-

Solvent Extraction :

-

Macerate the powdered fruit material (e.g., 2 kg) with 80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[9]

-

Employ a suitable extraction method such as heat reflux, Soxhlet extraction, or ultrasonic-assisted extraction (UAE) to enhance efficiency.[10][11] For UAE, optimal conditions might include an ultrasonic power of 800 W for approximately 60 minutes.[10]

-

Repeat the extraction process three times to ensure exhaustive recovery of lignans.

-

Combine the ethanol extracts and filter them to remove solid plant debris.

-

-

Concentration : Evaporate the solvent from the combined filtrate under reduced pressure at a controlled temperature (e.g., 45-50°C) to yield the total crude extract.

Step 2: Liquid-Liquid Partitioning (Fractionation)

-

Resuspension : Dissolve the concentrated crude extract (e.g., 340 g) in warm water (e.g., 3 liters).[9]

-

Sequential Partitioning :

-

Transfer the aqueous suspension to a large separatory funnel.

-

Perform successive extractions with solvents of increasing polarity. First, partition against n-hexane to isolate non-polar compounds, including many dibenzocyclooctadiene lignans.

-

Next, partition the remaining aqueous layer against ethyl acetate to recover moderately polar compounds.

-

Finally, partition against n-butanol for more polar constituents.[9]

-

-

Fraction Collection : Collect each solvent layer and evaporate the solvent under reduced pressure. The n-hexane fraction is typically enriched with this compound and other related lignans.

Step 3: Chromatographic Purification

-

Silica Gel Column Chromatography :

-

Subject the dried n-hexane fraction (e.g., 50 g) to column chromatography on a silica gel (100-200 mesh) column.[9]

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 60:1 v/v).[9]

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Fine Purification :

-

Combine fractions containing the target compound, this compound.

-

Further purify these combined fractions using methods capable of higher resolution, such as preparative HPLC (prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[2] HSCCC has proven effective for separating structurally similar lignans from S. sphenanthera.[2][12]

-

The final purification should yield this compound with high purity (>98%).

-

Step 4: Structural Identification and Purity Analysis

-

Analysis : Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[2][8]

-

Quantification and Purity Check : Determine the final purity using analytical HPLC with UV detection (HPLC-UV) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[1][3][6]

Quantitative Data Presentation

The yield of this compound can vary based on the source material, harvest time, and extraction efficiency. The following tables provide an illustrative summary of expected yields from a representative isolation process and typical parameters for analytical validation.

Table 1: Illustrative Yields from a 2 kg Batch of S. sphenanthera Fruits

| Stage | Product | Starting Mass | Yielded Mass | Percentage Yield (%) | Notes |

| Extraction | Total Crude Extract | 2000 g | 350 g | 17.5% | Based on 80% ethanol extraction.[9] |

| Partitioning | n-Hexane Fraction | 340 g | 50 g | 14.7% (of crude) | Lignan-rich fraction.[9] |

| Partitioning | Ethyl Acetate Fraction | 340 g | 24 g | 7.1% (of crude) | Contains semi-polar compounds.[9] |

| Partitioning | n-Butanol Fraction | 340 g | 105 g | 30.9% (of crude) | Contains polar compounds.[9] |

| Purification | Purified this compound | 50 g | Varies | Varies | Yield depends heavily on the initial concentration in the plant material and purification efficiency. |

Table 2: HPLC Parameters for Quantitative Analysis of Lignans

| Parameter | Specification |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Reference | HPLC-UV is a preferred method for quantitative analysis.[1][3] |

Bioactivity Context: Antioxidant Pathway

This compound is a significant contributor to the potent antioxidant activity of S. sphenanthera extracts.[6][7][13] This activity is crucial for protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in various diseases. The diagram below illustrates the conceptual role of this compound in mitigating oxidative stress.

References

- 1. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Schisandra sphenanthera Rehd. et Wils.| BioCrick [biocrick.com]

- 9. e-nps.or.kr [e-nps.or.kr]

- 10. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of the Extraction Process and Biological Activities of Triterpenoids of Schisandra sphenanthera from Different Medicinal Parts and Growth Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Screening of Schisantherin C Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preliminary studies have revealed its potential as an anti-cancer, anti-inflammatory, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on detailed experimental protocols and data presentation to aid researchers in the preliminary screening and further development of this promising natural compound.

Bioactivity Profile of this compound

This compound exhibits a range of biological effects, primarily investigated in preclinical models. Its multifaceted activity profile makes it a compelling candidate for therapeutic development in various disease areas.

Anticancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against a variety of human cancer cell lines. The primary mechanism of its anti-cancer action appears to be the induction of cell cycle arrest, particularly at the G0/G1 phase, and the induction of apoptosis.

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies have indicated its ability to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This is achieved, in part, through the modulation of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Antioxidant Activity

This compound has been identified as a potent antioxidant. It appears to exert its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Neuroprotective Effects

Preliminary evidence suggests that this compound may offer neuroprotective benefits. Its antioxidant and anti-inflammatory properties likely contribute to its ability to protect neuronal cells from damage.

Quantitative Bioactivity Data

The following tables summarize the currently available quantitative data on the bioactivity of this compound and related compounds. This data is essential for comparing its potency across different biological systems and for designing future experiments.

Table 1: Cytotoxicity of this compound and Related Lignans in Human Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [1] |

| This compound | HCT-15 (Colon Adenocarcinoma) | SRB | 72 | > 100 | [1] |

| Schisandrin C | Bel-7402 (Hepatocellular Carcinoma) | MTT | 48 | 81.58 ± 1.06 | |

| Schisandrin C | KB-3-1 (Nasopharyngeal Carcinoma) | MTT | 48 | 108.00 ± 1.13 | |

| Schisandrin C | Bcap37 (Breast Cancer) | MTT | 48 | 136.97 ± 1.53 | |

| Gomisin B | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [1] |

| Gomisin B | HCT-15 (Colon Adenocarcinoma) | SRB | 72 | > 100 | [1] |

| Gomisin C | A549 (Lung Carcinoma) | SRB | 72 | > 100 | [2] |

Table 2: Anti-HBV Activity of this compound

| Compound | Parameter | Concentration (µg/mL) | Inhibition (%) | Reference |

| This compound | HBsAg secretion | 50 | 59.7 | [1] |

| This compound | HBeAg secretion | 50 | 34.7 | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used in the preliminary screening of this compound's bioactivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., A549, HCT-15, Bel-7402)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression levels of specific proteins involved in signaling pathways affected by this compound, such as PI3K/Akt, MAPK, and Nrf2.

Materials:

-

Cell culture dishes (6-well or 10 cm)

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer (with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, Keap1, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells in appropriate culture dishes and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using the BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Detect the protein bands using an ECL detection reagent and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.

Materials:

-

Cell culture dishes (6-well)

-

Cancer cell lines

-

This compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and collect them. Combine with the floating cells from the supernatant.

-

Fixation: Wash the cells with PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity screening.

Caption: this compound's anti-cancer mechanism involving cell cycle arrest.

Caption: Anti-inflammatory action of this compound via MAPK pathway inhibition.

Caption: Antioxidant mechanism of this compound through the Nrf2/Keap1 pathway.

Caption: A typical experimental workflow for screening this compound bioactivity.

Conclusion

This technical guide provides a foundational resource for researchers initiating studies on the bioactivity of this compound. The presented data and detailed protocols for key in vitro assays offer a starting point for a systematic evaluation of its therapeutic potential. The diverse biological activities of this compound, particularly its anti-cancer, anti-inflammatory, and antioxidant effects, underscore the need for further investigation to elucidate its mechanisms of action and to explore its potential for drug development. The provided diagrams of signaling pathways and experimental workflows serve as visual aids to conceptualize the molecular interactions and the research process. As research progresses, a more comprehensive understanding of this compound's pharmacological profile will emerge, paving the way for its potential clinical applications.

References

Identifying the Molecular Targets of Schisantherin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the medicinal plant Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. Understanding the precise molecular targets of this compound is paramount for elucidating its mechanisms of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the known molecular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Molecular Targets and Signaling Pathways

Current research indicates that this compound exerts its biological effects primarily through the modulation of three key signaling pathways:

-

The Keap1-Nrf2/ARE Pathway: this compound directly targets Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This interaction leads to the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a critical cellular defense mechanism against oxidative stress.

-

The NF-κB Signaling Pathway: this compound has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammatory responses.

-

The PI3K/AKT/mTOR Signaling Pathway: Evidence suggests that this compound can modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.

Quantitative Data Summary

While specific binding affinities (Kd) and IC50/EC50 values for this compound's interaction with its direct targets are not extensively reported in publicly available literature, the following table summarizes the available quantitative data on its biological effects.

| Biological Effect | Assay Type | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |

| Antioxidant Activity | Molecular Docking | In silico | N/A | Favorable binding to Keap1 | [1] |

| Anti-inflammatory Activity | Western Blot | CCl4-induced liver fibrosis in mice | Not specified | Decreased protein levels of IKKβ, NF-κB p65, and p-NF-κB p65 | |

| Modulation of PI3K/AKT/mTOR Pathway | Western Blot | ox-LDL-induced HUVECs | Below 25 µM | Inhibited the phosphorylation of PI3K, Akt, and mTOR in a dose-dependent manner | |

| Anti-HBV Activity | Secretion Assay | HBV-producing cell line | 50μg/mL | 59.7% inhibition of HBsAg secretion, 34.7% inhibition of HBeAg secretion | [2] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.

Target Identification using Affinity Chromatography

Objective: To isolate and identify proteins that directly bind to this compound.

Methodology:

-

Ligand Immobilization:

-

Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve covalent linkage.

-

Wash the beads extensively to remove any non-covalently bound ligand.

-

-

Protein Extraction:

-

Prepare a cell lysate from the desired cell line or tissue under non-denaturing conditions.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

-

Affinity Chromatography:

-

Pack a column with the this compound-immobilized beads.

-

Equilibrate the column with a suitable binding buffer.

-

Load the protein extract onto the column and allow it to flow through by gravity.

-

Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the specifically bound proteins using a competitive elution buffer containing a high concentration of free this compound or by changing the pH or ionic strength of the buffer.

-

-

Protein Identification:

-

Concentrate the eluted protein fractions.

-

Separate the proteins by SDS-PAGE.

-

Excise the protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Target Engagement Confirmation using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to a target protein in a cellular context.

Methodology:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat the cells with either vehicle control (e.g., DMSO) or various concentrations of this compound for a specified time.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples at a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Solubilization:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

-

Protein Detection:

-

Collect the supernatant containing the soluble, non-denatured proteins.

-

Analyze the amount of the target protein in the soluble fraction by Western Blotting or ELISA.

-

An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the Nrf2, NF-κB, and PI3K/AKT/mTOR pathways.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., Keap1, Nrf2, p-p65, p-AKT, etc.) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunofluorescence Staining for NF-κB Nuclear Translocation

Objective: To visualize the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips in a multi-well plate.

-

Treat the cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of this compound.

-

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with 1% BSA in PBST for 30 minutes.

-

Incubate the cells with a primary antibody against the NF-κB p65 subunit for 1 hour at room temperature.

-

Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

-

Nuclear Staining and Imaging:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize and capture images using a fluorescence microscope.

-

Visualizations

Signaling Pathways

Caption: Key signaling pathways modulated by this compound.

Experimental Workflows

Caption: Workflow for target identification using affinity chromatography.

Caption: Workflow for target engagement confirmation using CETSA.

Conclusion

This technical guide provides a foundational understanding of the molecular targets of this compound, focusing on the Keap1-Nrf2/ARE, NF-κB, and PI3K/AKT/mTOR signaling pathways. The provided experimental protocols offer a practical framework for researchers to further investigate and validate these interactions. Future studies should aim to generate more precise quantitative data, such as binding affinities and enzyme inhibition constants, to fully elucidate the therapeutic potential of this compound. The continued exploration of its molecular targets will undoubtedly pave the way for its development as a novel therapeutic agent for a range of diseases.

References

Schisantherin C: A Technical Guide to its Anti-Inflammatory Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisantherin C, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, has demonstrated significant anti-inflammatory properties across a range of preclinical models. This document provides an in-depth technical overview of the molecular mechanisms underlying these effects. The primary modes of action for this compound involve the modulation of key inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome pathways. By inhibiting these pathways, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This guide synthesizes the current understanding of this compound's anti-inflammatory actions, presenting quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways involved to support further research and drug development efforts.

Core Anti-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting several critical intracellular signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory processes, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees the NF-κB p65 subunit to translocate into the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][2][3]

This compound has been shown to potently inhibit this pathway. It prevents the degradation of IκBα and suppresses the phosphorylation and subsequent nuclear translocation of the p65 subunit.[1][4][5] This blockade effectively halts the downstream production of NF-κB-mediated inflammatory molecules.[2][4]

Attenuation of MAPK Signaling Pathways

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation.[1] Upon activation by stimuli like LPS, these kinases are phosphorylated, which in turn activates transcription factors such as Activator Protein-1 (AP-1), leading to the expression of inflammatory genes.[6][7]

Studies have demonstrated that this compound significantly suppresses the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in LPS-stimulated cells.[1][5][8][9] By inhibiting the activation of these key kinases, this compound effectively curtails the inflammatory cascade mediated by the MAPK pathways.[4]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering pyroptosis and processing pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation typically requires two signals: a priming signal (Signal 1), often via NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (Signal 2), such as ATP release or potassium efflux, which triggers the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1).[11] This assembly leads to the auto-cleavage and activation of caspase-1, which then cleaves pro-IL-1β into its mature, active form.[10]

This compound has been identified as a potent inhibitor of the NLRP3 inflammasome. It significantly prevents the activation of the complex, thereby blocking caspase-1 activation and the subsequent maturation and secretion of IL-1β.[10][12] The potency of this compound in this regard has been shown to be greater than that of Schisantherin A and B.[10]

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound has been quantified in several studies. The data below is summarized from experiments conducted primarily in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Inflammatory Mediators by this compound

| Mediator | Assay System | Effect | IC50 / Concentration | Reference |

| Nitric Oxide (NO) | LPS-induced RAW 264.7 cells | Potent Inhibition | 8.5 ± 0.5 µM | [13] |

| iNOS Protein | LPS-induced RAW 264.7 cells | Concentration-dependent inhibition | - | [13] |

| COX-2 Protein | LPS-induced RAW 264.7 cells | Concentration-dependent inhibition | - | [13] |

| TNF-α | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6] |

| IL-6 | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6] |

| IL-1β | LPS-induced RAW 264.7 cells | Significant Reduction | - | [6][12] |

Table 2: Modulation of Signaling Pathway Components by this compound

| Pathway | Protein Target | Effect | Cell Line / Model | Reference |

| NF-κB | p-NF-κB p65 | Decreased Protein Levels | CCl4-induced Liver Fibrosis (mice) | [4] |

| NF-κB | IKKβ | Decreased Protein Levels | CCl4-induced Liver Fibrosis (mice) | [4] |

| MAPK | p-p38 | Inhibition of Phosphorylation | CCl4-induced Liver Fibrosis (mice) | [4] |

| MAPK | p-ERK | Inhibition of Phosphorylation | CCl4-induced Liver Fibrosis (mice) | [4] |

| MAPK | p-JNK | Inhibition of Phosphorylation | P. acnes-stimulated THP-1 cells | [8] |

| NLRP3 | NLRP3, Caspase-1 | Prevents Activation | LPS-induced RAW 264.7 cells | [12] |

| JAK-STAT | p-JAK2 | Decreased Phosphorylation by ~60% (at 50-100µM) | 3T3-L1 adipocytes | [14] |

| JAK-STAT | p-STAT3, p-STAT5 | Decreased Phosphorylation by 20-30% (at 50-100µM) | 3T3-L1 adipocytes | [14] |

Experimental Protocols

The following sections detail common methodologies employed in the investigation of this compound's anti-inflammatory properties.

General In Vitro Experimental Workflow

The workflow for assessing the anti-inflammatory effects of this compound in cell culture typically follows a standardized procedure.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage-like) and THP-1 (human monocytic) cells are commonly used models for studying inflammation.[1][6][10]

-

Culture Conditions: Cells are typically maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment Protocol: Cells are seeded in multi-well plates. Before inflammatory stimulation, they are pre-treated with various concentrations of this compound (e.g., 3.125 to 50 µg/mL) for a period of 1 to 4 hours.[6][8] Subsequently, an inflammatory agent, most commonly LPS (1 µg/mL), is added to the culture for a duration of 1 to 24 hours, depending on the endpoint being measured.[1][15]

Nitric Oxide (NO) Production Assay

-

Methodology: The concentration of NO in the cell culture supernatant is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reaction.[15]

-

Procedure: An equal volume of culture supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). After a brief incubation period, the absorbance is measured at 540 nm. The nitrite concentration is calculated using a sodium nitrite standard curve.[15]

Cytokine and Prostaglandin Measurement (ELISA)

-

Methodology: The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the culture medium are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1][6]

Western Blot Analysis

-

Purpose: To determine the expression and phosphorylation status of key signaling proteins.

-

Procedure:

-

Cell Lysis: After treatment, cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, phospho-p38, iNOS, COX-2, NLRP3, Caspase-1).[4][12][16]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) system.[16]

-

Conclusion and Future Directions

This compound is a potent natural compound that mitigates inflammation by comprehensively targeting the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways. The quantitative data and established methodologies outlined in this guide provide a solid foundation for its continued investigation. Future research should focus on its efficacy and safety in more complex in vivo models of inflammatory diseases, exploring its pharmacokinetic and pharmacodynamic profiles, and identifying its direct molecular targets to further elucidate its mechanism of action. These efforts will be crucial for translating the promising preclinical findings of this compound into potential therapeutic applications for a variety of inflammatory disorders.

References

- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schizandrin C regulates lipid metabolism and inflammation in liver fibrosis by NF-κB and p38/ERK MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. schisantherin-a-alleviates-lipopolysaccharide-induced-inflammation-and-apoptosis-in-wi-38-cells - Ask this paper | Bohrium [bohrium.com]

- 10. Comparative effects of schisandrin A, B, and C on Propionibacterium acnes-induced, NLRP3 inflammasome activation-mediated IL-1β secretion and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Schisandrin C: an active compound from the fruit of Schisandra chinensis in anti-inflammation and anti-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. e-nps.or.kr [e-nps.or.kr]

- 14. Schisandra chinensis-derived gomisin C suppreses lipid accumulation by JAK2-STAT signaling in adipocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Schisandrin A from Schisandra chinensis Attenuates Ferroptosis and NLRP3 Inflammasome-Mediated Pyroptosis in Diabetic Nephropathy through Mitochondrial Damage by AdipoR1 Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

exploring the role of Schisantherin C in apoptosis

An In-depth Technical Guide on the Role of Schisantherin C in Apoptosis

Introduction

This compound is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine. In recent years, this compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-oxidative, and notably, anti-tumor effects.[1] A primary mechanism underlying its anti-cancer potential is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis in cancer cells through a multi-faceted approach, primarily by engaging the intrinsic mitochondrial pathway, inducing cell cycle arrest, and modulating critical cell survival signaling cascades.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a cornerstone of this compound's apoptotic mechanism. In human leukemia U937 cells, its pro-apoptotic activity is marked by the significant modulation of the Bcl-2 family of proteins, which are central regulators of mitochondrial integrity.[2][3]

-

Regulation of Bcl-2 Family Proteins: this compound treatment leads to the down-regulation of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][3] This disrupts the balance between pro- and anti-apoptotic members, favoring the pro-apoptotic proteins (like Bax and Bak) and leading to mitochondrial outer membrane permeabilization (MOMP).

-

Mitochondrial Disruption and Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytosol. This event triggers the formation of the apoptosome and subsequent activation of initiator caspase-9.[2][3] Activated caspase-9 then cleaves and activates the executioner caspase-3.

-

Execution of Apoptosis: Caspase-3 is a key executioner in the apoptotic cascade. Its activation by this compound leads to the cleavage of essential cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately culminates in the characteristic morphological changes of apoptosis.[2][3] The critical role of caspase-3 is underscored by the finding that a specific caspase-3 inhibitor, z-DEVD-fmk, significantly inhibits this compound-induced apoptosis.[2][3]

Induction of G1 Cell Cycle Arrest

Prior to inducing apoptosis, this compound often causes cell cycle arrest, preventing cancer cells from proliferating. In human leukemia U937 cells, this compound induces a dose-dependent arrest at the G1 phase of the cell cycle.[2][3] This is achieved by:

-

Down-regulating key G1 phase proteins: Expression of cyclin D1, cyclin E, and cyclin-dependent kinase (Cdk) 4 are all reduced.[2][3]

-

Inhibiting Retinoblastoma Protein (pRB) Phosphorylation: This keeps the transcription factor E2F in an inactive state, halting the transcription of genes required for S phase entry.[2]

-

Up-regulating Cdk inhibitors: The expression of the Cdk inhibitor p21(WAF1/CIP1) is increased, further contributing to the G1 arrest.[2][3]

In contrast, in A549 lung cancer cells, this compound was found to cause G0/G1 phase arrest without a significant increase in cell death, suggesting its effects can be cell-type specific.[4]

Modulation of Key Signaling Pathways

This compound also influences major signaling pathways that govern cell survival and proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival. This compound has been shown to interfere with the PI3K/Akt/mTOR pathway.[5][6] By inhibiting the phosphorylation of key components like PI3K and Akt, this compound effectively turns off this pro-survival signal, thereby lowering the threshold for apoptosis induction.[5][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway has a complex, often dual role in apoptosis.[8][9] this compound has been shown to inhibit the MAPK pathway, which can contribute to its anti-inflammatory and anti-oxidative effects, potentially creating a cellular environment more conducive to apoptosis.[1] While direct activation of pro-apoptotic MAPKs like JNK by this compound is not yet fully detailed, a related compound, Schisantherin A, activates a ROS-JNK signaling pathway to induce apoptosis in gastric cancer cells.[10]

-

cGAS-STING Pathway: Recent evidence indicates this compound can enhance the cGAS-STING pathway, a component of the innate immune system.[11] This activation leads to the production of type I interferons, which boosts anti-tumor immunity by promoting the infiltration and activation of cytotoxic T lymphocytes and NK cells, contributing indirectly to tumor cell elimination.[11]

Data Presentation

Table 1: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Citation |

| Bel-7402 | Hepatocellular Carcinoma | 81.58 ± 1.06 | 48 | [12] |

| KB-3-1 | Cervical Carcinoma | 108.00 ± 1.13 | 48 | [12] |

| Bcap37 | Breast Cancer | 136.97 ± 1.53 | 48 | [12] |

Table 2: Effects of this compound on Apoptosis-Related Protein Expression in U937 Leukemia Cells

| Protein | Function | Effect of this compound | Citation |

| Bcl-2 | Anti-apoptotic | Down-regulated | [2][3] |

| Bcl-xL | Anti-apoptotic | Down-regulated | [2][3] |

| Caspase-9 | Initiator Caspase | Proteolytically Activated | [2][3] |

| Caspase-3 | Executioner Caspase | Proteolytically Activated | [2][3] |

| PARP | DNA Repair Enzyme | Cleaved | [2][3] |

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Lung Cancer Cells

| Treatment Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | Citation |

| Control | Not specified | Not specified | [4] |

| 60 | >70% | Gradually decreased | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells (e.g., Bel-7402) in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 12.5–200 µM) for a specified duration (e.g., 48 hours).[12] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells (e.g., A549) with desired concentrations of this compound for the indicated time (e.g., 24 hours).[13]

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Caspase-3, p-Akt, Actin) overnight at 4°C.[3]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3] Use a loading control like actin or GAPDH to ensure equal protein loading.

Nuclear Staining with DAPI/Hoechst 33258

This method visualizes nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

-

Cell Culture and Treatment: Grow cells on coverslips in a culture dish and treat with this compound (e.g., 75 µM for 24 hours).[12]

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash again with PBS and stain the cells with DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33258 solution for 15 minutes at room temperature in the dark.[3][12]

-

Visualization: Mount the coverslips onto microscope slides and observe the nuclear morphology using a fluorescence microscope under a blue filter.[3] Apoptotic cells will display condensed or fragmented nuclei.

Visualization of Signaling Pathways and Workflows

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: this compound inhibits the pro-survival PI3K/Akt pathway.

Caption: this compound induces G1 cell cycle arrest.

Caption: Workflow for assessing this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in various cancer cell lines, with a well-defined mechanism of action. Its ability to down-regulate key survival proteins like Bcl-2, activate the caspase cascade, arrest the cell cycle, and inhibit pro-survival pathways such as PI3K/Akt highlights its potential as a chemotherapeutic agent.[2][3][5] While some of its effects appear to be cell-type dependent, the existing body of research provides a strong foundation for its further development. Future investigations should continue to delineate the intricate signaling networks it modulates and evaluate its efficacy and safety in preclinical and clinical settings to fully realize its therapeutic promise in oncology.

References

- 1. Schisandrin C enhances mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells: potential involvement of anti-oxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of G1 arrest and apoptosis by schisandrin C isolated from Schizandra chinensis Baill in human leukemia U937 cells [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sentosacy.com [sentosacy.com]

- 5. Exploring the Molecular Mechanism of Schisandrin C for the Treatment of Atherosclerosis via the PI3K/AKT/mTOR Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the Mechanism of Action of Schisandra chinensis Combined with Coenzyme Q10 in the Treatment of Heart Failure Based on PI3K-AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding MAPK Signaling Pathways in Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Schisantherin A induces cell apoptosis through ROS/JNK signaling pathway in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schisandrin C enhances type I IFN response activation to reduce tumor growth and sensitize chemotherapy through antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Schisantherin C: A Modulator of Autophagy in Human Umbilical Vein Endothelial Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Schisantherin C on autophagy in Human Umbilical Vein Endothelial Cells (HUVECs). This compound, a bioactive compound isolated from Schisandra chinensis, has demonstrated potential therapeutic effects in cardiovascular diseases, partly through its ability to modulate the autophagic process. This document outlines the core molecular mechanisms, presents quantitative data from key experiments, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound has been shown to induce autophagy in HUVECs, a critical cellular process for the degradation and recycling of damaged organelles and proteins, thereby maintaining cellular homeostasis.[1] The primary mechanism of action involves the regulation of the PI3K/AKT/mTOR signaling pathway.[1][2][3] In the context of atherosclerosis, often modeled by treating HUVECs with oxidized low-density lipoprotein (ox-LDL), this compound can reverse the autophagy dysfunction induced by ox-LDL.[1] It enhances the expression of key autophagy-related proteins such as Beclin1 and ATG5, and promotes the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1] Concurrently, it reduces the accumulation of p62, indicating a restoration of autophagic flux.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Viability

| Concentration (μM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 12.5 | No significant toxicity |

| 25 | No significant toxicity |

| >25 | Significant toxic effects |

Data adapted from studies assessing the dose-dependent effects of this compound on HUVEC viability using the MTT assay.[1]

Table 2: Effect of this compound on Inflammatory Factors in ox-LDL-induced HUVECs

| Treatment Group | TNF-α Expression Level | IL-1β Expression Level |

| Control | Baseline | Baseline |

| ox-LDL | Significantly Increased | Significantly Increased |

| ox-LDL + this compound (Medium dose) | Significantly Decreased | Significantly Decreased |

| ox-LDL + this compound (High dose) | Significantly Decreased | Significantly Decreased |

Data derived from experiments measuring the expression levels of inflammatory cytokines in HUVECs.[1]

Table 3: Effect of this compound on Autophagy-Related Protein Expression in ox-LDL-induced HUVECs

| Treatment Group | p62 Protein Expression | Beclin1 Protein Expression | ATG5 Protein Expression | LC3 II/LC3 I Ratio |

| Control | Baseline | Baseline | Baseline | Baseline |

| ox-LDL | Increased | Decreased | No significant change | Decreased |

| ox-LDL + this compound (Medium dose) | Significantly Downregulated | Significantly Increased | Significantly Increased | Significantly Elevated |

| ox-LDL + this compound (High dose) | Significantly Downregulated | Significantly Increased | Significantly Increased | Significantly Elevated |

Summary of Western blot analyses quantifying the expression of key autophagy-related proteins.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

Caption: this compound signaling pathway in HUVECs.

Caption: A typical experimental workflow.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

HUVEC Culture and Treatment

-

Cell Source: Human Umbilical Vein Endothelial Cells (HUVECs) are obtained from a reputable commercial supplier.

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

ox-LDL Induction: To establish an atherosclerosis model, HUVECs are treated with oxidized low-density lipoprotein (ox-LDL).

-

This compound Treatment: Following the establishment of the model, cells are treated with varying concentrations of this compound for a specified duration.

Western Blot Analysis

-

Protein Extraction: HUVECs are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Beclin1, ATG5, LC3, p62, and β-actin as a loading control).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the protein bands is quantified using image analysis software.

Immunofluorescence

-

Cell Seeding: HUVECs are seeded on glass coverslips in a 24-well plate and allowed to adhere.

-

Treatment: Cells are subjected to the respective treatments (control, ox-LDL, this compound).

-

Fixation: Cells are fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with the primary antibody against the protein of interest (e.g., Beclin1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-